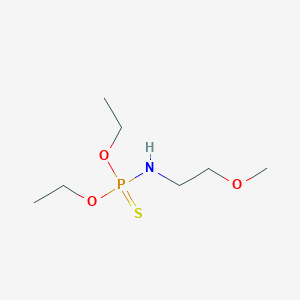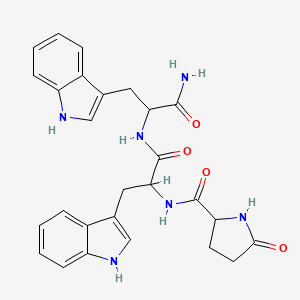
5-Oxoprolyltryptophyltryptophanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxoprolyltryptophyltryptophanamide is a complex organic compound with the molecular formula C27H28N6O4. It is known for its unique structure, which includes both tryptophan and oxoproline residues. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxoprolyltryptophyltryptophanamide typically involves the coupling of tryptophan derivatives with oxoproline. The process often employs peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and are carried out at room temperature or slightly elevated temperatures to ensure optimal yields .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring stringent quality control measures to maintain the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Oxoprolyltryptophyltryptophanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced amide forms .
Scientific Research Applications
5-Oxoprolyltryptophyltryptophanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Oxoprolyltryptophyltryptophanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
Tryptophanamide: A simpler derivative of tryptophan with similar structural features.
Oxoproline: A precursor molecule that shares the oxoproline residue with 5-Oxoprolyltryptophyltryptophanamide.
Tryptophyltryptophanamide: A compound with two tryptophan residues, lacking the oxoproline component.
Uniqueness
This compound is unique due to its combination of tryptophan and oxoproline residues, which confer distinct chemical and biological properties.
Properties
CAS No. |
59005-80-0 |
|---|---|
Molecular Formula |
C27H28N6O4 |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
N-[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H28N6O4/c28-25(35)22(11-15-13-29-19-7-3-1-5-17(15)19)32-27(37)23(33-26(36)21-9-10-24(34)31-21)12-16-14-30-20-8-4-2-6-18(16)20/h1-8,13-14,21-23,29-30H,9-12H2,(H2,28,35)(H,31,34)(H,32,37)(H,33,36) |
InChI Key |
YXGIERHDPDSNCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


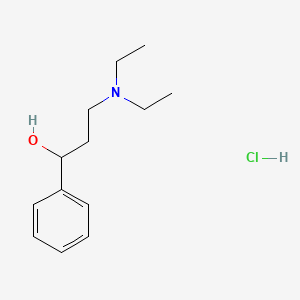
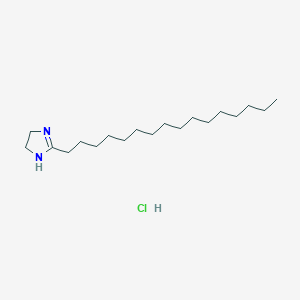
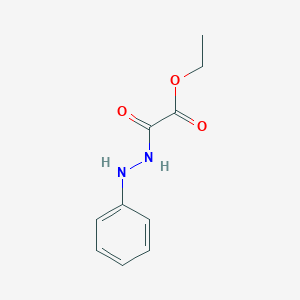
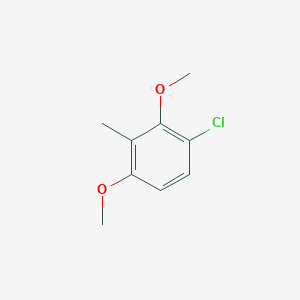

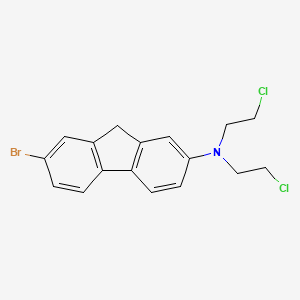

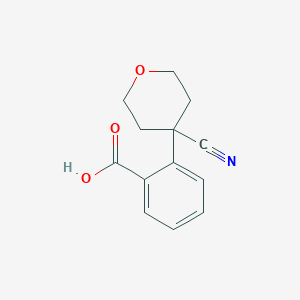



![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998189.png)

